molecular formula C13H18F2O2 B8000346 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol

2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol

Cat. No.: B8000346
M. Wt: 244.28 g/mol
InChI Key: TXQHWPBZMRVLSO-UHFFFAOYSA-N
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Description

2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol is an organic compound characterized by the presence of two fluorine atoms, an isopentyloxy group, and a phenyl ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorophenol and isopentyl bromide.

    Etherification: The first step involves the etherification of 3,5-difluorophenol with isopentyl bromide in the presence of a base such as potassium carbonate to form 3,5-difluoro-4-(isopentyloxy)phenol.

    Reduction: The final step involves the reduction of 3,5-difluoro-4-(isopentyloxy)phenol with a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)acetaldehyde and 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)acetone.

    Reduction: The major product is 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethane.

    Substitution: The major products depend on the nucleophile used, such as 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethylamine or 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethylthiol.

Scientific Research Applications

2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:

    Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways.

    Affect Cellular Processes: It can influence cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol can be compared with similar compounds such as:

    2-(3,5-Difluoro-4-methoxyphenyl)ethanol: This compound has a methoxy group instead of an isopentyloxy group, resulting in different chemical and biological properties.

    2-(3,5-Difluoro-4-(tert-butoxy)phenyl)ethanol: The presence of a tert-butoxy group instead of an isopentyloxy group affects its reactivity and applications.

    2-(3,5-Difluoro-4-(ethoxy)phenyl)ethanol: The ethoxy group provides different steric and electronic effects compared to the isopentyloxy group.

Properties

IUPAC Name

2-[3,5-difluoro-4-(3-methylbutoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O2/c1-9(2)4-6-17-13-11(14)7-10(3-5-16)8-12(13)15/h7-9,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQHWPBZMRVLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1F)CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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